molecular formula C22H34O3 B1247327 3alpha,21-Dihydroxy-D-homo-5beta-pregn-17a(20)-en-11-one

3alpha,21-Dihydroxy-D-homo-5beta-pregn-17a(20)-en-11-one

Cat. No.: B1247327
M. Wt: 346.5 g/mol
InChI Key: JTOOMWOXUKJUIP-YMISHOMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3alpha,21-Dihydroxy-D-homo-5beta-pregn-17a(20)-en-11-one is a member of cyclohexanones.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques: Studies have explored various synthesis methods for compounds similar to 3alpha,21-Dihydroxy-D-homo-5beta-pregn-17a(20)-en-11-one, utilizing techniques like gas chromatography-mass spectrometry, optical rotatory dispersion, and nuclear magnetic resonance spectroscopy (Derks & Drayer, 1978).

Diagnostic Applications

  • Congenital Adrenal Hyperplasia: This compound has been identified as a significant marker in the diagnosis of congenital adrenal hyperplasia, a condition where enzyme deficiencies lead to elevated excretion of urinary precursor metabolites, including compounds similar to this compound (Steen et al., 1980).

Neurobiological Research

  • Neuroactive Steroids: The compound has been studied for its role as a partial agonist at the gamma-aminobutyric acidA receptor neurosteroid site, suggesting its significance in neurobiological research, particularly in understanding steroid interactions at the GABA type A receptor complex (Xue et al., 1997).

Endocrinology and Reproductive Biology

  • Role in Oocyte Maturation: Research indicates the importance of compounds with a similar structure in the final oocyte maturation process in fish, highlighting its potential application in studies of reproductive biology (Inbaraj, Scott, & Vermeirssen, 1997).

Steroid Metabolism

  • Metabolic Studies: The compound's analogs have been used in metabolic studies to understand the catabolism of cortisone and other steroids, which is crucial in understanding various metabolic disorders and diseases (Taylor, Curnow, & Shackleton, 1978).

Therapeutic Research

  • Antiviral Activity: Some derivatives of similar compounds have been evaluated for their antiviral activity, suggesting potential therapeutic applications in treating viral infections (Comin et al., 1999).

Properties

Molecular Formula

C22H34O3

Molecular Weight

346.5 g/mol

IUPAC Name

(2R,4aS,4bS,6aS,7E,10aS,10bS,12aR)-2-hydroxy-7-(2-hydroxyethylidene)-4a,6a-dimethyl-1,2,3,4,4b,6,8,9,10,10a,10b,11,12,12a-tetradecahydrochrysen-5-one

InChI

InChI=1S/C22H34O3/c1-21-10-8-16(24)12-15(21)6-7-17-18-5-3-4-14(9-11-23)22(18,2)13-19(25)20(17)21/h9,15-18,20,23-24H,3-8,10-13H2,1-2H3/b14-9+/t15-,16-,17+,18+,20-,21+,22-/m1/s1

InChI Key

JTOOMWOXUKJUIP-YMISHOMTSA-N

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]\4([C@H]3CCC/C4=C\CO)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCCC4=CCO)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3alpha,21-Dihydroxy-D-homo-5beta-pregn-17a(20)-en-11-one
Reactant of Route 2
3alpha,21-Dihydroxy-D-homo-5beta-pregn-17a(20)-en-11-one
Reactant of Route 3
3alpha,21-Dihydroxy-D-homo-5beta-pregn-17a(20)-en-11-one
Reactant of Route 4
3alpha,21-Dihydroxy-D-homo-5beta-pregn-17a(20)-en-11-one
Reactant of Route 5
3alpha,21-Dihydroxy-D-homo-5beta-pregn-17a(20)-en-11-one
Reactant of Route 6
3alpha,21-Dihydroxy-D-homo-5beta-pregn-17a(20)-en-11-one

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